3-Benzoyl-5-phenylfuran-2(3h)-one
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Overview
Description
3-Benzoyl-5-phenylfuran-2(3h)-one: is an organic compound belonging to the furan family It is characterized by a furan ring substituted with benzoyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-5-phenylfuran-2(3h)-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction forms a β-hydroxy ketone intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the furan ring.
Oxidation: The final step involves the oxidation of the furan ring to introduce the carbonyl group at the 3-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-5-phenylfuran-2(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and hydrocarbons.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
3-Benzoyl-5-phenylfuran-2(3h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Benzoyl-5-phenylfuran-2(3h)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving:
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic processes.
Receptor Binding: Binds to receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Benzoylfuran-2(3h)-one: Lacks the phenyl group at the 5-position.
5-Phenylfuran-2(3h)-one: Lacks the benzoyl group at the 3-position.
3-Benzoyl-5-methylfuran-2(3h)-one: Has a methyl group instead of a phenyl group at the 5-position.
Uniqueness
3-Benzoyl-5-phenylfuran-2(3h)-one is unique due to the presence of both benzoyl and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
59624-49-6 |
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Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
3-benzoyl-5-phenyl-3H-furan-2-one |
InChI |
InChI=1S/C17H12O3/c18-16(13-9-5-2-6-10-13)14-11-15(20-17(14)19)12-7-3-1-4-8-12/h1-11,14H |
InChI Key |
RYCPKVMUOWEJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C(=O)O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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